molecular formula C12H8N2O2 B7848793 Pyrimido[2,1-a]isoquinoline-2,4-dione

Pyrimido[2,1-a]isoquinoline-2,4-dione

Cat. No.: B7848793
M. Wt: 212.20 g/mol
InChI Key: CXVRMPOHUTZDKO-UHFFFAOYSA-N
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Description

Pyrimido[2,1-a]isoquinoline-2,4-dione:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[2,1-a]isoquinoline-2,4-dione can be achieved through various synthetic routes. One notable method involves the intramolecular aza-Prins type cyclization reaction. This reaction utilizes N-acyliminium ions and amides to form the desired compound. The reaction conditions are typically mild and metal-free, making it an attractive method for synthesizing N-heterocyclic frameworks .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[2,1-a]isoquinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents onto the this compound framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures

Properties

IUPAC Name

pyrimido[2,1-a]isoquinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-10-7-11(16)14-6-5-8-3-1-2-4-9(8)12(14)13-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVRMPOHUTZDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2C3=CC=CC=C3C=CN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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